Thiophosgene

Hydrolytic stability Storage stability Process safety

Thiophosgene (thiocarbonyl chloride, CSCl₂, CAS 463-71-8) is a dense red-orange liquid with a boiling point of 70–75 °C and density of 1.50 g/mL at 20 °C. It is a reactive electrophilic thiocarbonyl reagent containing two reactive C–Cl bonds that participate in diverse organic transformations.

Molecular Formula CSCl2
CCl2S
Molecular Weight 114.98 g/mol
CAS No. 463-71-8
Cat. No. B130339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophosgene
CAS463-71-8
SynonymsCarbon Chlorosulfide;  Carbon Dichloride Sulfide;  Carbonyl Sulfide Dichloride;  Dichlorothiocarbonyl;  Dichlorothioformaldehyde;  Thiocarbonic Dichloride;  Thiocarbonyl Chloride;  Thiocarbonyl Dichloride; 
Molecular FormulaCSCl2
CCl2S
Molecular Weight114.98 g/mol
Structural Identifiers
SMILESC(=S)(Cl)Cl
InChIInChI=1S/CCl2S/c2-1(3)4
InChIKeyZWZVWGITAAIFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol and ethyl ethe

Structure & Identifiers


Interactive Chemical Structure Model





Thiophosgene (463-71-8): Technical Specifications and Baseline Reactivity Profile for Industrial Procurement


Thiophosgene (thiocarbonyl chloride, CSCl₂, CAS 463-71-8) is a dense red-orange liquid with a boiling point of 70–75 °C and density of 1.50 g/mL at 20 °C . It is a reactive electrophilic thiocarbonyl reagent containing two reactive C–Cl bonds that participate in diverse organic transformations [1]. Manufactured industrially on a multi-tonne scale via continuous chlorination of carbon disulfide [2], thiophosgene is available from major chemical suppliers in technical and high-purity grades [3], [4].

Why Thiophosgene Cannot Be Casually Replaced with Phosgene, Triphosgene, or Thiocarbonyldiimidazole


Thiophosgene possesses a reactive C=S electrophilic center and two labile C–Cl bonds that confer a reaction profile distinct from its oxygen-based analogs (phosgene, triphosgene) and solid surrogates . While phosgene and triphosgene yield carbonyl-containing products, thiophosgene installs a thiocarbonyl (C=S) moiety essential for synthesizing isothiocyanates, thionocarbonates, and sulfur-containing heterocycles [1]. Hydrolytic stability differs dramatically: thiophosgene is approximately 2000-fold more stable toward hydrolysis than phosgene [2], enabling storage as a neat liquid or under aqueous layers without rapid decomposition. Substituting with thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate alters reaction kinetics, byproduct profiles, and yields, precluding direct interchange without process re-optimization [3].

Quantitative Differentiation Evidence: Thiophosgene vs. Phosgene, Triphosgene, Phenyl Chlorothionoformate, and Thiocarbonyldiimidazole


Hydrolytic Stability: Thiophosgene vs. Phosgene

Thiophosgene exhibits substantially greater resistance to aqueous hydrolysis compared to its oxygen analog phosgene. This differential stability directly impacts storage conditions and process robustness [1].

Hydrolytic stability Storage stability Process safety Reagent handling

Chlorothionoformate Synthesis: Thiophosgene vs. Phenyl Chlorothionoformate

For electron-deficient phenols bearing strong electron-withdrawing groups (e.g., cyano, nitro), thiophosgene with NaOH base yields aryl chlorothioformates in high yields, whereas alternative reagents may suffer from reduced reactivity or require different conditions [1]. Phenyl chlorothionoformate, while a safer surrogate, is a distinct reagent that alters reaction stoichiometry and byproduct profiles .

Chlorothionoformate Thionocarbonate Schönberg rearrangement Electron-deficient phenols

Isothiocyanate Synthesis Yields Across Aromatic Amine Substrates

Thiophosgene-mediated conversion of aromatic amines to isothiocyanates proceeds with yields that vary by substrate electronic and steric properties, establishing a benchmark for evaluating alternative thiocarbonyl-transfer reagents [1], [2], [3].

Isothiocyanate synthesis Amine conversion Thiocarbonyl transfer Building block

Corey–Winter Olefination: Stereospecificity with Thiophosgene vs. Alternative Cyclic Thiocarbonate Precursors

Thiophosgene reacts with 1,2-diols to form cyclic thionocarbonates, which undergo stereospecific syn-elimination with trimethyl phosphite to yield alkenes with retention of stereochemistry [1]. Thiocarbonyldiimidazole (TCDI) can substitute for thiophosgene in this reaction but requires different activation conditions [2].

Corey–Winter olefination Stereospecific synthesis Vicinal diols Alkene synthesis

Industrial Supply Chain and Purity Specifications

Thiophosgene is commercially manufactured on a multi-tonne scale and is available from major suppliers in defined purity grades with documented specifications [1], [2]. Alternative thiocarbonyl-transfer reagents such as TCDI and phenyl chlorothionoformate are specialty reagents produced at smaller scale with correspondingly higher unit costs.

Commercial availability Purity grade Procurement Multi-tonne supply

Optimal Application Scenarios for Thiophosgene (463-71-8) in Research and Industrial Settings


Multi-Kilogram Synthesis of Isothiocyanate Building Blocks for Agrochemical and Pharmaceutical Intermediates

For process chemistry teams synthesizing isothiocyanate intermediates at kilogram to multi-tonne scale, thiophosgene provides the most direct, cost-effective thiocarbonyl transfer method. The established industrial manufacturing infrastructure ensures reliable bulk supply [1]. Typical yields of 35–70% for aromatic amine conversions are well-characterized across diverse substrates, enabling predictable process development and scale-up [2].

Stereospecific Synthesis of Alkenes from Vicinal Diols via Corey–Winter Olefination

When stereochemical integrity is paramount, thiophosgene enables stereospecific conversion of 1,2-diols to alkenes with complete retention of configuration (trans-diol → trans-alkene; cis-diol → cis-alkene) [1]. This reaction is particularly valuable in natural product synthesis and medicinal chemistry programs where acid-catalyzed dehydration would cause rearrangement or stereochemical scrambling [2].

Preparation of Aryl Chlorothionoformates from Electron-Deficient Phenols

For electron-deficient phenols bearing cyano, nitro, or other strong electron-withdrawing groups, thiophosgene with NaOH base delivers aryl chlorothionoformates in 90–95% yield, enabling efficient access to precursors for the Schönberg rearrangement and related transformations [1]. This application leverages thiophosgene's high electrophilicity to overcome the reduced nucleophilicity of electron-deficient phenolic substrates.

Laboratory-Scale Synthesis Where Hydrolytic Stability Enables Safer Storage

In research laboratories where phosgene is prohibited or requires specialized gas-handling infrastructure, thiophosgene offers a practical alternative. Its approximately 2000-fold greater hydrolytic stability relative to phosgene permits storage as a neat liquid under refrigeration (2–8°C) without requiring anhydrous conditions or gas cylinders [1]. Commercial availability in convenient Sure/Seal™ packaging (5 g, 25 g, 100 g) from major suppliers supports laboratory-scale use without specialized equipment [2].

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